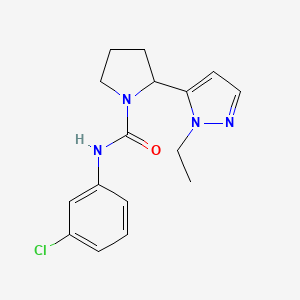
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide
描述
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental research. This compound is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in dental research.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the formation of a complex between CPP and ACP. This complex is able to bind to the surface of tooth enamel, providing a source of calcium and phosphate ions that can be used for remineralization. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have a high affinity for bacterial surfaces, which can help to reduce the growth of cariogenic bacteria.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has a range of biochemical and physiological effects that make it a promising candidate for use in dental research. These effects include:
- Enhanced remineralization of tooth enamel
- Antimicrobial properties
- Reduction in plaque formation
- Reduction in the production of acid by cariogenic bacteria
- Reduction in the demineralization of tooth enamel
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it a valuable tool for studying the prevention and treatment of dental caries. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have antimicrobial properties, which can help to reduce the growth of bacteria that contribute to the development of caries.
One limitation of using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments is its stability. N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide is sensitive to acidic environments, which can cause it to degrade over time. This can make it difficult to study the long-term effects of this compound.
未来方向
There are many potential future directions for research on N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide. Some possible areas of focus include:
- Studying the long-term effects of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide on tooth enamel remineralization
- Investigating the potential use of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in the prevention and treatment of other dental conditions, such as periodontitis
- Developing new methods for synthesizing N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide that are more stable and easier to produce
- Exploring the use of N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in other areas of medicine, such as bone regeneration.
Conclusion
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, or N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide, is a promising compound that has potential applications in dental research. This compound has been shown to enhance the remineralization of tooth enamel, reduce the growth of cariogenic bacteria, and have antimicrobial properties. While there are some limitations to using N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide in lab experiments, there are many potential future directions for research in this area.
科学研究应用
N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use in dental research. One of the main applications of this compound is in the prevention and treatment of dental caries. N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to enhance the remineralization of tooth enamel, which can help to prevent the development of caries. Additionally, N-(3-chlorophenyl)-2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinecarboxamide has been shown to have antimicrobial properties, which can help to reduce the growth of bacteria that contribute to the development of caries.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethylpyrazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-2-21-15(8-9-18-21)14-7-4-10-20(14)16(22)19-13-6-3-5-12(17)11-13/h3,5-6,8-9,11,14H,2,4,7,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIXGMANDLTTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCN2C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



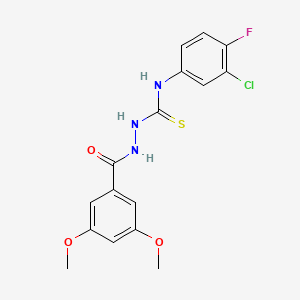
![methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4722816.png)
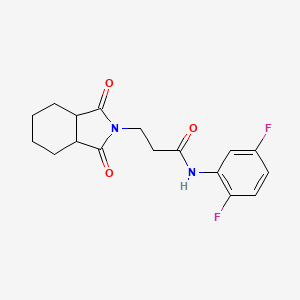
![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)
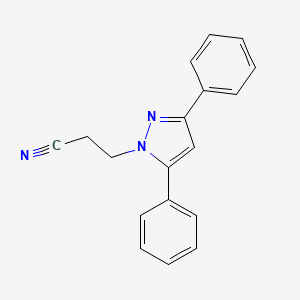
![N-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4722856.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4722862.png)

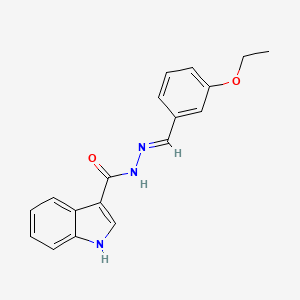
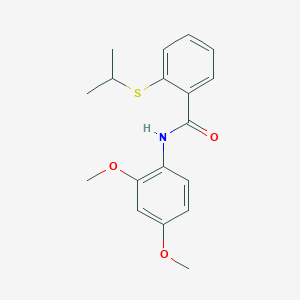

![2-{4-allyl-5-[(3-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4722899.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4722901.png)
![N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4722910.png)